molecular formula C10H5Cl2NOS2 B8730600 (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B8730600
M. Wt: 290.2 g/mol
InChI Key: ZLJFJFLVZUHVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3,4-dichlorobenzylidene moiety enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of rhodanine with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol or methanol solvent. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels . Additionally, it can inhibit microbial growth by targeting bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rhodanine core, which imparts distinct biological activities. The presence of the 3,4-dichlorobenzylidene group further enhances its potency and selectivity, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H5Cl2NOS2

Molecular Weight

290.2 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)

InChI Key

ZLJFJFLVZUHVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 50 mL flask was charged with 899 mg rhodanine (6.75 mmol, 1.0 equiv), 1.77 g 3,4-dichlorobenzaldehyde (10.1 mmol, 1.5 equiv), 1.66 g sodium acetate (20.25 mmol, 3.0 equiv) and 20 mL methanol. The mixture was heated to 65° C. with stirring for 1.75 h. The yellow solid was then filtered and washed (4×MeOH) to give the product 5-(3,4-dichlorophenylmethylene)-4-oxo-2-thionothiazolidine as a yellow solid (1.059 g 3.67 mmol, 54%).
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